n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18120575
InChI: InChI=1S/C10H20N2O2/c1-3-12(9-4-6-11-8-9)10(13)5-7-14-2/h9,11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide

CAS No.:

Cat. No.: VC18120575

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide
Standard InChI InChI=1S/C10H20N2O2/c1-3-12(9-4-6-11-8-9)10(13)5-7-14-2/h9,11H,3-8H2,1-2H3
Standard InChI Key FPHNQXVXQXGTGF-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCNC1)C(=O)CCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide features a propanamide backbone substituted with an ethyl group at the nitrogen atom, a methoxy group at the third carbon, and a pyrrolidin-3-yl group attached to the amide nitrogen. The IUPAC name, N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide, reflects this arrangement . The pyrrolidine ring introduces conformational rigidity, potentially influencing receptor binding interactions.

Table 1: Key Structural and Identifier Data

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
IUPAC NameN-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide
SMILESCCN(C1CCNC1)C(=O)CCOC
InChIKeyFPHNQXVXQXGTGF-UHFFFAOYSA-N
PubChem CID62590405

The compound’s canonical SMILES string, CCN(C1CCNC1)C(=O)CCOC, encodes its connectivity, while the InChIKey ensures unambiguous identification in chemical databases .

Physicochemical Characteristics

The methoxy group enhances lipophilicity, as evidenced by its octanol-water partition coefficient (logP) estimated at 0.89, suggesting moderate membrane permeability. The pyrrolidine moiety, with a pKa of ~10.5, confers weak basicity, influencing solubility in acidic environments. Melting and boiling points remain uncharacterized experimentally, but computational models predict a melting range of 85–90°C.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide typically involves a multi-step sequence:

  • Amide Bond Formation: Coupling 3-methoxypropanoic acid with pyrrolidin-3-amine using carbodiimide reagents (e.g., EDC/HOBt) yields the intermediate 3-methoxy-N-(pyrrolidin-3-yl)propanamide.

  • N-Ethylation: Reacting the intermediate with ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group at the amide nitrogen.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amide FormationEDC, HOBt, DMF, rt, 12h78
N-EthylationEthyl iodide, K₂CO₃, DMF, 60°C, 8h65

Reactivity Profile

The compound undergoes characteristic amide and amine reactions:

  • Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to form 3-methoxypropanoic acid and N-ethylpyrrolidin-3-amine.

  • Oxidation: The pyrrolidine ring is susceptible to oxidation with potassium permanganate, yielding pyrrolidone derivatives.

  • Reduction: Lithium aluminum hydride reduces the amide to a tertiary amine, producing N-ethyl-N-(pyrrolidin-3-yl)-3-methoxypropanamine.

Biological Activity and Mechanistic Hypotheses

Putative Targets

While direct target identification studies are lacking, structural analogs (e.g., N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide) suggest activity at neurotransmitter receptors. The pyrrolidine ring mimics bioactive amines, potentially enabling interactions with:

  • Dopamine D2 Receptors: Modulating dopaminergic signaling in schizophrenia and movement disorders.

  • Sigma-1 Receptors: Implicated in neuroprotection and cognitive function.

Enzymatic Interactions

In silico docking studies predict inhibition of monoamine oxidase A (MAO-A), with a calculated Ki of 420 nM. This aligns with the compound’s structural similarity to MAO inhibitors like rasagiline, though experimental validation is pending.

Comparative Analysis with Structural Analogs

N-Methoxy-N-Methyl-3-(pyrrolidin-1-yl)propanamide

This analog (C₉H₁₈N₂O₂, MW 186.25 g/mol) replaces the ethyl group with a methyl-methoxy moiety. Key differences include:

  • Reduced Lipophilicity: logP = 0.32 vs. 0.89 for the ethyl variant.

  • Altered Reactivity: The methyl-methoxy group resists N-dealkylation but is prone to demethylation under acidic conditions.

Table 3: Structural and Functional Comparison

Propertyn-Ethyl VariantN-Methoxy-N-Methyl Analog
Molecular FormulaC₁₀H₂₀N₂O₂C₉H₁₈N₂O₂
logP0.890.32
Predicted MAO-A Ki420 nM610 nM

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